molecular formula C12H8Cl2O2S B018183 (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone CAS No. 40180-05-0

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone

Cat. No.: B018183
CAS No.: 40180-05-0
M. Wt: 287.2 g/mol
InChI Key: LPOFCDCHMSXJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is an organic compound that features a unique combination of a dichloromethoxyphenyl group and a thienylmethanone moiety

Scientific Research Applications

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone typically involves the reaction of 2,3-dichloro-4-methoxybenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,3-Dichloro-4-methoxybenzoyl chloride+ThiopheneBaseThis compound\text{2,3-Dichloro-4-methoxybenzoyl chloride} + \text{Thiophene} \xrightarrow{\text{Base}} \text{this compound} 2,3-Dichloro-4-methoxybenzoyl chloride+ThiopheneBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dichloromethoxyphenyl group can enhance binding affinity to certain molecular targets, while the thienylmethanone moiety can participate in various chemical interactions.

Comparison with Similar Compounds

    (2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar in structure but with a different substitution pattern on the phenyl ring.

    2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Contains a triazine ring instead of a thienyl ring.

Uniqueness: (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, combined with the thienylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2,3-dichloro-4-methoxyphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c1-16-8-5-4-7(10(13)11(8)14)12(15)9-3-2-6-17-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFCDCHMSXJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544988
Record name (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-05-0
Record name (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Reactant of Route 2
Reactant of Route 2
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Reactant of Route 3
Reactant of Route 3
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Reactant of Route 4
Reactant of Route 4
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Reactant of Route 5
Reactant of Route 5
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Reactant of Route 6
Reactant of Route 6
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.